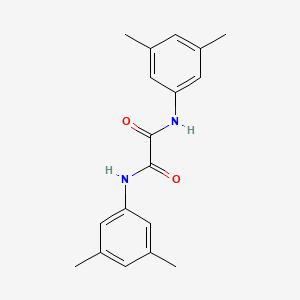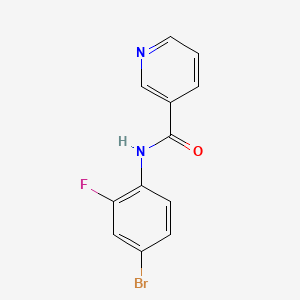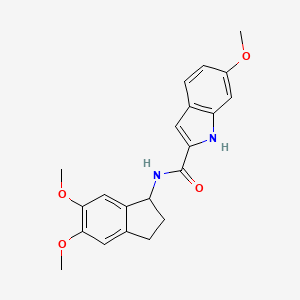
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-6-methoxy-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-6-methoxy-1H-indole-2-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic properties. This compound features a complex structure with both indole and indene moieties, which contribute to its unique chemical and biological characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-6-methoxy-1H-indole-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the indene and indole intermediates, followed by their coupling to form the final compound. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-6-methoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-6-methoxy-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mécanisme D'action
The mechanism of action of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-6-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. Studies suggest that it may inhibit certain enzymes or receptors involved in inflammation and pain signaling, thereby exerting its therapeutic effects . The exact molecular targets and pathways are still under investigation, but it is believed to modulate key signaling cascades related to its biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl acetic acid: Known for its anti-inflammatory properties.
Indenylsulfonamides: These compounds act as serotonin receptor ligands and have been studied for their potential therapeutic applications.
Uniqueness
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-6-methoxy-1H-indole-2-carboxamide is unique due to its combined indole and indene structures, which contribute to its distinct chemical and biological properties. This dual structure allows it to interact with multiple molecular targets, potentially enhancing its therapeutic efficacy compared to similar compounds .
Propriétés
Formule moléculaire |
C21H22N2O4 |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-6-methoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C21H22N2O4/c1-25-14-6-4-13-8-18(22-17(13)10-14)21(24)23-16-7-5-12-9-19(26-2)20(27-3)11-15(12)16/h4,6,8-11,16,22H,5,7H2,1-3H3,(H,23,24) |
Clé InChI |
KMGPYVQUUKYBIQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3CCC4=CC(=C(C=C34)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({2-[(4-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)phenyl acetate](/img/structure/B14938212.png)

![N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide](/img/structure/B14938233.png)
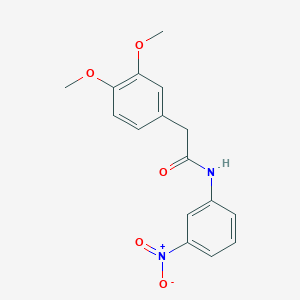

![ethyl 2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14938255.png)
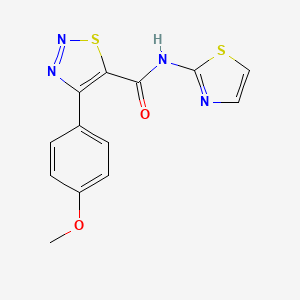
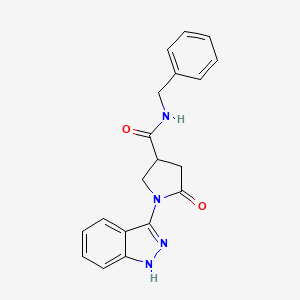
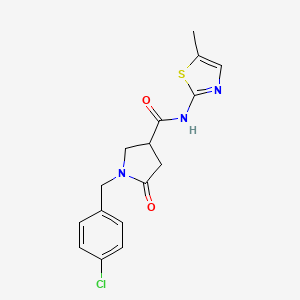
![Ethyl [2-({[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B14938266.png)
![trans-N-[2-(2-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide](/img/structure/B14938272.png)
